2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione
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Overview
Description
2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of the quinazoline and triazine family, known for their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione typically involves the reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates or aryl isothiocyanates. The reaction is carried out under reflux conditions for about 6 hours, leading to the formation of a mixture of products, including the desired compound . The reaction conditions, such as the choice of solvent and temperature, can significantly influence the yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their anticancer properties.
Industry: It could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione involves its interaction with specific molecular targets, leading to the inhibition of cell proliferation. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, thereby exerting its cytostatic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Triazine derivatives: These compounds are known for their herbicidal and antimicrobial activities.
Uniqueness
What sets 2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione apart is its unique combination of the quinazoline and triazine moieties, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-phenyl-4H-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-14-13(10-6-2-1-3-7-10)19-20-15(22)11-8-4-5-9-12(11)17-16(20)18-14/h1-9H,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGLFBJNSFUYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522549 |
Source
|
Record name | 2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89988-46-5 |
Source
|
Record name | 2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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